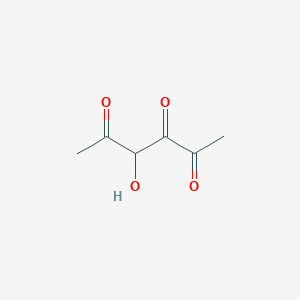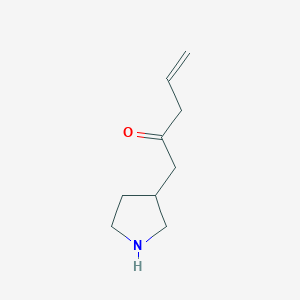
1-(Pyrrolidin-3-yl)pent-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-3-yl)pent-4-en-2-one is an organic compound that features a pyrrolidine ring attached to a pentenone chain. This compound is of interest due to its unique structure, which combines a five-membered nitrogen-containing ring with an unsaturated ketone. Such structures are often explored for their potential biological activities and synthetic utility.
Méthodes De Préparation
The synthesis of 1-(Pyrrolidin-3-yl)pent-4-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with a suitable pentenone precursor under controlled conditions. The reaction typically requires a base to deprotonate the pyrrolidine, facilitating its nucleophilic attack on the carbonyl carbon of the pentenone. The reaction conditions, such as temperature and solvent, can be optimized to improve yield and selectivity.
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Catalysts and specific reaction conditions are employed to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
1-(Pyrrolidin-3-yl)pent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The pyrrolidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Addition: The double bond in the pentenone chain can undergo addition reactions with various reagents, leading to a range of products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Pyrrolidin-3-yl)pent-4-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drugs targeting neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: In the chemical industry, it is used in the synthesis of fine chemicals and as an intermediate in the production of various functional materials.
Mécanisme D'action
The mechanism by which 1-(Pyrrolidin-3-yl)pent-4-en-2-one exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptors in the nervous system. This binding can modulate receptor activity, leading to changes in cellular signaling pathways. Additionally, the ketone group can participate in hydrogen bonding and other interactions with enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-3-yl)pent-4-en-2-one can be compared to other compounds with similar structures, such as:
Pyrrolidin-2-one: This compound lacks the unsaturated ketone chain but shares the pyrrolidine ring, making it less reactive in certain chemical reactions.
Pyrrolidin-2,5-dione: Featuring two carbonyl groups, this compound has different reactivity and biological activity compared to this compound.
Prolinol: A hydroxylated derivative of pyrrolidine, prolinol has distinct properties due to the presence of the hydroxyl group.
The uniqueness of this compound lies in its combination of a pyrrolidine ring with an unsaturated ketone, providing a versatile scaffold for various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-pyrrolidin-3-ylpent-4-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-9(11)6-8-4-5-10-7-8/h2,8,10H,1,3-7H2 |
Clé InChI |
VZIKENNUDJETIS-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(=O)CC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


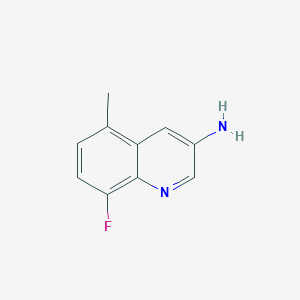
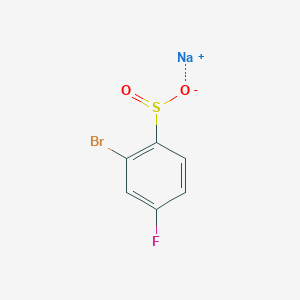
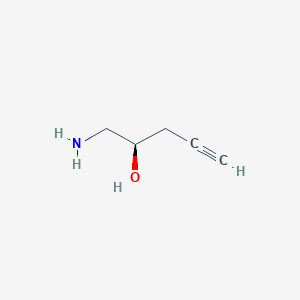

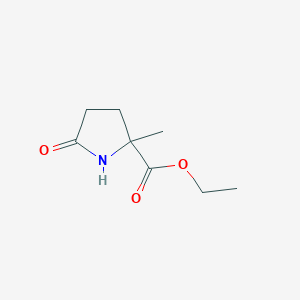
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B13170497.png)


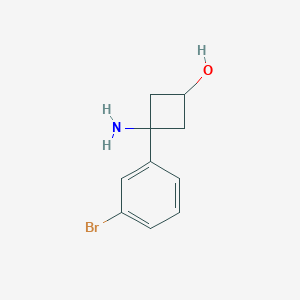
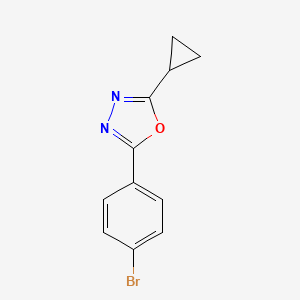
![[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B13170518.png)
![N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide](/img/structure/B13170534.png)

